molecular formula C6H16Cl2N2O2S B6607489 imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride CAS No. 2839156-49-7

imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride

Cat. No.: B6607489
CAS No.: 2839156-49-7
M. Wt: 251.17 g/mol
InChI Key: ZREHRKPOROKKGF-UHFFFAOYSA-N
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Description

Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride (IMMSD) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of the sulfanone family, which is a group of compounds containing a sulfonyl group and a sulfonyl hydroxide. IMMSD has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme studies, as a ligand for protein-protein interactions, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, this compound has been used as a tool to study the effects of drugs on the central nervous system and other biological systems.

Mechanism of Action

The mechanism of action of imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride is not yet fully understood. It is believed that the compound binds to proteins, enzymes, and other molecules in the body, which can cause changes in the biochemical and physiological processes of the body. It is also believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can affect the metabolism of certain drugs, as well as the activity of certain enzymes. In addition, studies have shown that this compound can affect the activity of certain receptors, which can lead to changes in the activity of certain hormones and other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride in lab experiments is that it is a relatively inexpensive compound. In addition, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride. One potential direction is to further study the biochemical and physiological effects of the compound. This could include studying the effects of this compound on the metabolism of certain drugs, as well as the activity of certain enzymes and receptors. In addition, further research could be done to determine the best methods for synthesizing and using this compound in lab experiments. Finally, further research could be done to explore the potential applications of this compound in drug development and other areas of scientific research.

Synthesis Methods

Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride is synthesized by the reaction of a sulfonyl chloride and a morpholine derivative. The reaction is carried out at room temperature, and the yield is typically high. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The resulting compound is this compound, which is a white crystalline solid.

Properties

IUPAC Name

imino-methyl-(morpholin-2-ylmethyl)-oxo-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c1-11(7,9)5-6-4-8-2-3-10-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREHRKPOROKKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1CNCCO1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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